Dehydroluciferin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGRDQQIOGCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347299 | |

| Record name | Dehydroluciferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20115-09-7 | |

| Record name | Dehydroluciferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroluciferin: A Comprehensive Technical Overview of its Chemical Structure and Role in Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroluciferin is a critical molecule in the study of bioluminescence, primarily known as a potent inhibitor of the firefly luciferase reaction.[1][2] It is an oxidation byproduct of D-luciferin, the substrate responsible for the light-emitting reaction in fireflies.[1][2] The presence of this compound can significantly impact the accuracy and reliability of bioluminescence-based assays, which are widely used in biomedical research and drug development. This document provides an in-depth technical guide to the chemical structure of this compound, its physicochemical properties, its role in the luciferase reaction pathway, and experimental methodologies for its study.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the IUPAC name 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid.[3][4] Its structure is characterized by a benzothiazole (B30560) ring system linked to a thiazole-4-carboxylic acid moiety. Unlike D-luciferin, which has a chiral center in its thiazoline (B8809763) ring, this compound possesses a fully aromatic thiazole (B1198619) ring.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 20115-09-7 | [1][3][4] |

| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1][3][4] |

| Molecular Weight | 278.31 g/mol | [1][3][4] |

| IUPAC Name | 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | [3][4] |

| SMILES | C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | [1][3][4] |

| InChI | InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | [2][4] |

| InChI Key | CYCGRDQQIOGCKX-UHFFFAOYSA-N | [2][4] |

| Appearance | White to yellow powder | [2][5] |

| Boiling Point | 595.3 °C | [3] |

| Flash Point | 313.8 °C | [3] |

| Purity | Min. 97 Area-% | [2] |

| Storage Conditions | Store at < -15°C, protect from light | [1][3] |

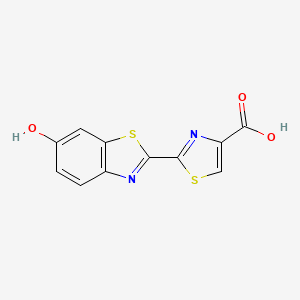

Below is a 2D chemical structure diagram of this compound.

Caption: 2D chemical structure of this compound.

Role in the Firefly Bioluminescence Pathway

Firefly bioluminescence is a two-step enzymatic reaction catalyzed by firefly luciferase.[6][7] In the first step, D-luciferin (LH₂) is adenylated by ATP to form luciferyl-adenylate (LH₂-AMP).[6][7] In the second step, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.[6][7]

This compound (L) is formed in a non-luminescent side reaction where the luciferyl-adenylate intermediate (LH₂-AMP) is oxidized to dehydroluciferyl-adenylate (L-AMP).[6][7] This L-AMP is a potent tight-binding competitive inhibitor of luciferase.[8] The accumulation of this compound and its adenylate derivative leads to product inhibition, which is observed as a rapid decay in light emission in in vitro assays.[9] this compound can also be formed during the synthesis and storage of D-luciferin, particularly at higher pH.[2][5]

The following diagram illustrates the firefly bioluminescence pathway and the side reaction leading to the formation of this compound.

Caption: Firefly bioluminescence pathway showing the formation of this compound.

Experimental Data: Inhibition Kinetics

This compound and its adenylate are significant inhibitors of firefly luciferase. Understanding their inhibition kinetics is crucial for developing robust bioluminescent assays. The table below summarizes key kinetic parameters reported in the literature.

| Inhibitor | Type of Inhibition | Kᵢ (Inhibition Constant) | Kₘ (Michaelis Constant) of D-Luciferin | Reference |

| This compound (L) | Not explicitly stated, but a strong inhibitor | Not explicitly stated | 16.6 ± 2.3 µM | [10] |

| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [8] |

| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | [8] |

| L-luciferin (L-LH₂) | Mixed-type non-competitive-uncompetitive | Kᵢ = 0.68 ± 0.14 µM, αKᵢ = 0.34 ± 0.16 µM | 14.4 ± 0.96 µM | [10] |

| Dehydroluciferyl-coenzyme A (L-CoA) | Not explicitly stated, but a weaker inhibitor than L | Not explicitly stated | 16.1 ± 1.0 µM | [10] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with a source of a thiazole ring precursor. An alternative synthesis has been described starting from 2-cyano-6-hydroxybenzothiazole and preparing the methyl ester of this compound to avoid harsh reaction conditions.[11]

A general workflow for the synthesis of this compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Protocol for Luciferase Inhibition Assay

The inhibitory effect of this compound on firefly luciferase can be quantified by measuring the reduction in light output in a standard bioluminescence assay.

Materials:

-

Firefly luciferase enzyme

-

D-luciferin substrate

-

ATP (adenosine triphosphate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Luminometer

Procedure:

-

Prepare stock solutions of D-luciferin, ATP, and this compound in the assay buffer.

-

In a luminometer-compatible microplate, prepare reaction mixtures containing a fixed concentration of luciferase and ATP.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the reaction by injecting a solution of D-luciferin.

-

Immediately measure the light emission over time using the luminometer.

-

The initial velocity of the reaction (initial rate of light production) is determined for each inhibitor concentration.

-

Analyze the data using kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Kᵢ).[8][10]

Conclusion

This compound is a molecule of significant interest in the field of bioluminescence due to its role as a potent product inhibitor of firefly luciferase. Its formation, either as a byproduct of the enzymatic reaction or during the storage of D-luciferin, can have a substantial impact on the performance of bioluminescence-based assays. A thorough understanding of its chemical structure, properties, and kinetics of inhibition is essential for researchers and drug development professionals who utilize these powerful analytical tools. The experimental protocols and data presented in this guide provide a foundation for further investigation and for the development of strategies to mitigate the inhibitory effects of this compound.

References

- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 20115-09-7 | W-201759 | Biosynth [biosynth.com]

- 4. chemsynlab.com [chemsynlab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis of Dehydroluciferin from Luciferin Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroluciferin (L) is the oxidized, dehydrogenated analog of D-luciferin (LH₂), the substrate for firefly luciferase. While D-luciferin is renowned for its role in bioluminescence, this compound is a potent inhibitor of the luciferase enzyme.[1] The presence of this compound, either as a byproduct of the enzymatic reaction or as an impurity in synthetic luciferin (B1168401) preparations, can significantly impact the kinetics and light output of luciferase-based assays.[1] Understanding the synthesis of this compound from luciferin is therefore critical for researchers working with bioluminescence reporter systems, developing novel luciferase inhibitors, and ensuring the purity of luciferin substrates. This technical guide provides an in-depth overview of the synthesis of this compound via luciferin oxidation, including detailed experimental protocols, quantitative data, and workflow visualizations.

Chemical and Physical Properties

This compound is a stable molecule that can be synthesized chemically or formed enzymatically. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1] |

| Molecular Weight | 278.31 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | < -15°C | [1] |

Luciferin Oxidation to this compound: The Chemical Pathway

The conversion of D-luciferin to this compound involves the oxidation of the thiazoline (B8809763) ring to a thiazole (B1198619) ring. This process can be achieved through both enzymatic and chemical means. In the context of the firefly luciferase-catalyzed reaction, a portion of the luciferyl-adenylate intermediate (LH₂-AMP) is oxidized to dehydroluciferyl-adenylate (L-AMP), a potent inhibitor of the light-producing pathway.[2]

For preparative purposes, chemical oxidation offers a more direct route to this compound. A common method involves the use of an oxidizing agent such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).

Experimental Protocols

Synthesis of this compound via Potassium Ferricyanide Oxidation

This protocol describes the chemical synthesis of this compound from D-luciferin using potassium ferricyanide as the oxidizing agent.

Materials:

-

D-Luciferin potassium salt

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Reaction Setup: Dissolve D-luciferin potassium salt in deionized water in a round-bottom flask to a final concentration of 10 mM.

-

Addition of Oxidizing Agent: While stirring, slowly add an aqueous solution of potassium ferricyanide (25 mM) to the luciferin solution. Use a 2:1 molar ratio of potassium ferricyanide to luciferin.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.5 with a dilute solution of potassium hydroxide.

-

Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with continuous stirring. Monitor the reaction progress by reverse-phase HPLC.

-

Quenching and Acidification: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute hydrochloric acid. This will precipitate the this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Purification: Purify the crude this compound by preparative reverse-phase HPLC. A typical mobile phase system consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

Quantification of this compound

The concentration of a purified this compound solution can be determined using UV-Vis spectrophotometry, provided the molar extinction coefficient is known.

Quantitative Data

The following tables summarize key quantitative data for this compound and its interaction with firefly luciferase.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1] |

| Molecular Weight | 278.31 g/mol | [1] |

| UV-Vis Absorbance Maximum (λmax) | ~345-350 nm | Estimated based on structural similarity to luciferin analogs |

| Molar Extinction Coefficient (ε) at λmax | Not available | |

| Fluorescence Excitation Maximum | ~350 nm | Estimated based on absorbance |

| Fluorescence Emission Maximum | ~545 nm | Estimated based on structural similarity to luciferin analogs |

Table 2: Inhibition of Firefly Luciferase by this compound and its Derivatives

| Inhibitor | Inhibition Type | Kᵢ (µM) | Reference |

| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | [3] |

| Dehydroluciferyl-CoA (L-CoA) | Non-competitive | 0.88 ± 0.03 | [3] |

| Dehydroluciferyl-AMP (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | [4] |

Experimental Workflow and Signaling Pathways

The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.

Currently, the primary known biological role of this compound is its potent inhibition of firefly luciferase. There is limited evidence to suggest its involvement in other cellular signaling pathways. Its significance lies in its impact on the accuracy and interpretation of luciferase-based reporter gene assays and other bioluminescence applications.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound from the oxidation of D-luciferin. The detailed protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular biology who utilize the firefly luciferase system. A thorough understanding of the formation and properties of this compound is essential for the accurate execution and interpretation of bioluminescence-based experiments. Further research to determine the precise molar extinction coefficient of this compound would be beneficial for its accurate quantification.

References

Dehydroluciferin: A Technical Guide to its Properties, Synthesis, and Role as a Potent Luciferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroluciferin is a critical molecule in the study of bioluminescence, primarily known as a potent inhibitor of firefly luciferase. As the oxidized form of D-luciferin, the substrate for the light-producing reaction in fireflies, this compound is an unavoidable byproduct in many bioluminescent assays. Its presence can significantly impact the kinetics and light output of these reactions, making a thorough understanding of its properties and interactions essential for accurate and reproducible experimental results. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and the mechanism of its interaction with firefly luciferase, complete with detailed experimental protocols and pathway diagrams.

Physicochemical Properties of this compound

This compound is a stable molecule whose fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20115-09-7 | [1] |

| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1] |

| Molecular Weight | 278.31 g/mol | [1] |

This compound in the Context of Bioluminescence

This compound is formed from the oxidation of D-luciferin. This can occur spontaneously, especially at a higher pH, or enzymatically during the luciferase-catalyzed reaction.[2][3] In the enzymatic pathway, the luciferin-adenylate intermediate (LH₂-AMP) can be oxidized to dehydroluciferyl-AMP (L-AMP), which is a strong inhibitor of luciferase.[4]

The Firefly Luciferase Reaction and this compound Formation

The canonical firefly bioluminescence reaction involves the luciferase-mediated oxidative decarboxylation of D-luciferin in the presence of ATP and magnesium ions, producing light (bioluminescence), oxyluciferin, AMP, and pyrophosphate (PPi). However, a side reaction can lead to the formation of this compound, which remains bound to the enzyme, causing potent inhibition.

dot

Caption: Luciferase reaction showing both the light-producing and inhibitory pathways.

Mechanism of Luciferase Inhibition

This compound is a potent, tight-binding uncompetitive inhibitor of firefly luciferase.[5] This means it binds specifically to the enzyme-substrate complex (E-LH₂-AMP), preventing the catalytic reaction from proceeding to light emission. The inhibition constant (Ki) for this compound has been determined to be extremely low, in the nanomolar range, highlighting its potency.

The inhibitory effect of this compound can be mitigated by the presence of Coenzyme A (CoA). CoA can react with the enzyme-bound this compound-adenylate to form dehydroluciferyl-CoA (L-CoA), which is a much weaker inhibitor and can dissociate from the enzyme, thereby regenerating active luciferase.[4]

dot

Caption: Uncompetitive inhibition of luciferase by this compound and rescue by CoA.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 2-cyano-6-hydroxybenzothiazole (B1631455) and D-cysteine.[6][7] The following is a representative protocol based on established methods.

Materials:

-

2-cyano-6-hydroxybenzothiazole

-

D-cysteine

-

Methanol

-

Water

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve 2-cyano-6-hydroxybenzothiazole in a minimal amount of methanol.

-

In a separate vessel, prepare a solution of D-cysteine in a mixture of water and methanol.

-

Slowly add the D-cysteine solution to the 2-cyano-6-hydroxybenzothiazole solution with constant stirring at room temperature.

-

The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product, this compound, can be isolated by precipitation or extraction.

-

The crude product should be purified, preferably by HPLC.

Purification of this compound by HPLC

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparative or semi-preparative C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Crude this compound sample dissolved in a suitable solvent (e.g., methanol)

Procedure:

-

Equilibrate the HPLC column with a low percentage of Mobile Phase B.

-

Inject the dissolved crude this compound sample onto the column.

-

Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 330 nm).

-

Collect the fractions corresponding to the major peak of this compound.

-

Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

-

Confirm the purity of the final product by analytical HPLC and characterize by mass spectrometry.

Determination of the Inhibitory Constant (Ki) of this compound

The following protocol outlines a method to determine the Ki of this compound for firefly luciferase, based on the principles of tight-binding inhibition kinetics.

Materials:

-

Purified firefly luciferase

-

D-luciferin

-

ATP

-

Magnesium sulfate (B86663) (MgSO₄)

-

HEPES buffer (50 mM, pH 7.5)

-

Purified this compound of known concentration

-

Luminometer

-

96-well microplates

Procedure:

-

Prepare Reagents:

-

Luciferase stock solution in HEPES buffer.

-

D-luciferin stock solution.

-

ATP stock solution.

-

This compound stock solution and a series of dilutions.

-

Assay buffer: 50 mM HEPES, pH 7.5, containing MgSO₄.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of firefly luciferase to each well.

-

Add varying concentrations of the substrate, D-luciferin (e.g., from 3.75 µM to 120 µM).[5]

-

To different sets of wells for each substrate concentration, add varying concentrations of this compound (e.g., 0.5 µM to 2 µM).[5] Include a control set with no inhibitor.

-

-

Measurement:

-

Initiate the reaction by adding a solution of ATP (final concentration 250 µM) to each well.[5]

-

Immediately measure the light emission using a luminometer. Record the initial velocity of the reaction (the rate of light production in the first few seconds).

-

-

Data Analysis:

-

Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.

-

For tight-binding inhibitors, the data should be fitted to the Morrison equation for uncompetitive inhibition to determine the apparent Ki (Ki app).

-

The true Ki can then be determined from a secondary plot of Ki app versus the substrate concentration.

-

dot

Caption: Workflow for the synthesis, purification, and kinetic analysis of this compound.

Conclusion

This compound is an important molecule in the field of bioluminescence, acting as a potent inhibitor of firefly luciferase. A comprehensive understanding of its formation, properties, and inhibitory mechanism is crucial for researchers utilizing luciferase-based reporter systems. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of this compound's inhibitory activity, enabling more precise and reliable experimental outcomes in drug discovery and biomedical research.

References

- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Shadow in the Light: Dehydroluciferin's Potent Inhibition of Firefly Bioluminescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase, a cornerstone of bioluminescence-based reporter assays, is renowned for its high sensitivity and quantum yield. However, the accuracy and reliability of these assays are critically dependent on the purity of the luciferin (B1168401) substrate. A common and potent inhibitor, dehydroluciferin (L), can arise from the oxidation of luciferin during synthesis or storage, or as a byproduct of the bioluminescent reaction itself. This guide provides a comprehensive technical overview of the role of this compound in firefly bioluminescence, focusing on its mechanism of inhibition, kinetic parameters, and the experimental protocols necessary for its characterization. Understanding the impact of this compound is paramount for researchers in drug development and other fields employing luciferase-based systems to ensure data integrity and avoid misinterpretation of experimental results.

Introduction

The bioluminescent reaction of the firefly, catalyzed by the enzyme firefly luciferase, involves the oxidation of D-luciferin in the presence of ATP, magnesium ions, and molecular oxygen, resulting in the emission of light. This highly efficient process has been harnessed in a vast array of biological assays. This compound, a structural analog of luciferin, is a potent inhibitor of this reaction.[1] Its presence, even in trace amounts, can significantly quench the light output, leading to erroneous data in sensitive assays. This document will delve into the chemistry of this compound, its inhibitory effects on luciferase, and provide detailed methodologies for its study.

The Chemistry and Formation of this compound

This compound (C₁₁H₆N₂O₃S₂) is characterized by the presence of a double bond in the thiazole (B1198619) ring, a feature that distinguishes it from the active substrate, D-luciferin.[1] This structural alteration is key to its inhibitory function.

This compound can be formed through several pathways:

-

Oxidation during Synthesis and Storage: D-luciferin is susceptible to oxidation, leading to the formation of this compound. Proper storage conditions, such as protection from light and storage at low temperatures (<-15°C), are crucial to minimize its formation.[1]

-

Enzymatic Byproduct: During the bioluminescence reaction, the luciferyl-adenylate intermediate can undergo a side reaction involving oxidation to form dehydroluciferyl-AMP.[2]

The Inhibitory Mechanism of this compound

This compound acts as a potent inhibitor of firefly luciferase. Kinetic studies have revealed that it functions as a tight-binding uncompetitive inhibitor.[3][4] This means that this compound does not bind to the free enzyme, but rather to the enzyme-substrate (luciferyl-adenylate) complex. This binding event forms a non-productive enzyme-substrate-inhibitor complex, effectively sequestering the enzyme and preventing the final light-producing step of the reaction.

The following diagram illustrates the firefly bioluminescence pathway and the point of inhibition by this compound.

Quantitative Analysis of Luciferase Inhibition

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ). For a tight-binding inhibitor like this compound, this value represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the inhibition constants for this compound and other relevant compounds in the firefly luciferase system.

| Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

| This compound (L) | 0.00490 ± 0.00009 µM | Tight-binding Uncompetitive | [3][4] |

| Dehydroluciferyl-adenylate (L-AMP) | 3.8 ± 0.7 nM | Tight-binding Competitive | [5][6][7] |

| Oxyluciferin | 0.50 ± 0.03 µM | Competitive | [5][6][7] |

| L-Luciferin | 0.68 ± 0.14 µM | Mixed-type Non-competitive-Uncompetitive | [4] |

| Dehydroluciferyl-coenzyme A (L-CoA) | 0.88 ± 0.03 µM | Non-competitive | [4] |

Experimental Protocols

To accurately assess the inhibitory effect of this compound or to screen for other potential inhibitors of firefly luciferase, a well-defined experimental protocol is essential.

General Luciferase Inhibition Assay Protocol

This protocol outlines the steps for determining the inhibitory activity of a compound against firefly luciferase.

Detailed Methodologies

5.2.1. Reagent Preparation:

-

Assay Buffer: A common buffer is 50 mM HEPES, pH 7.5, containing 10 mM MgSO₄ and 1 mM EDTA. The pH should be carefully adjusted as it can influence the emission spectrum.

-

D-Luciferin Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in assay buffer. Store in small aliquots at -80°C, protected from light. The working concentration is typically in the range of 10-100 µM.

-

ATP Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in water, neutralized to pH 7.0. Store in small aliquots at -20°C. The final assay concentration is typically 250 µM.[3][4]

-

Firefly Luciferase: Reconstitute recombinant firefly luciferase in the assay buffer to a working concentration (e.g., 10 nM).[3][4] Keep the enzyme on ice.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in the assay buffer.

5.2.2. Assay Procedure:

-

In an opaque 96-well plate (to prevent light scattering), add the firefly luciferase solution to each well.

-

Add the various concentrations of this compound (or the compound to be tested) to the wells. Include a control with buffer or solvent only.

-

Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Place the plate in a luminometer.

-

Program the luminometer to inject the luciferin and ATP solution to initiate the reaction.

-

Measure the luminescence signal immediately after injection. The integration time will depend on the assay type ("flash" vs. "glow").

5.2.3. Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Normalize the data to the control wells (no inhibitor) to obtain the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the Kᵢ, further kinetic experiments are required where the substrate (D-luciferin) concentration is varied at fixed inhibitor concentrations. The data can then be fitted to the appropriate Michaelis-Menten-derived equation for uncompetitive inhibition.

Implications for Drug Development and Research

The potent inhibitory effect of this compound has significant implications for high-throughput screening (HTS) and other assays that rely on firefly luciferase as a reporter.

-

False Positives/Negatives: The presence of this compound in the luciferin substrate can lead to a general decrease in the luminescent signal, potentially masking the effects of true activators or exaggerating the effects of inhibitors.

-

Data Variability: Inconsistent levels of this compound contamination between different batches of luciferin can lead to poor reproducibility of assay results.

-

Importance of Substrate Purity: It is imperative to use highly purified D-luciferin with minimal this compound content for all luciferase-based assays. Quality control of the luciferin substrate is a critical step in assay validation.

Conclusion

This compound is a formidable inhibitor of the firefly bioluminescence reaction, acting through a tight-binding uncompetitive mechanism. Its presence, even at nanomolar concentrations, can severely compromise the integrity of data generated from luciferase reporter assays. A thorough understanding of its formation, mechanism of action, and the availability of robust experimental protocols for its detection and characterization are essential for researchers and drug development professionals. By ensuring the purity of reagents and being mindful of potential inhibitors like this compound, the power of firefly luciferase as a sensitive and reliable reporter can be fully and accurately realized.

References

- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]

- 2. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Dehydroluciferin: A Technical Guide to its Formation and Impact on Luciferin-Luciferase Bioluminescence Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The firefly luciferin-luciferase reaction is a cornerstone of modern biological research, prized for its exceptional sensitivity and broad applicability in reporter gene assays, ATP detection, and high-throughput screening. However, the fidelity of these assays can be compromised by the formation of inhibitory byproducts. This technical guide provides an in-depth examination of dehydroluciferin, a potent inhibitor formed as a byproduct of the main enzymatic reaction. We will detail its formation pathway, quantify its inhibitory kinetics, provide standardized experimental protocols for its study, and discuss mitigation strategies to ensure the accuracy and reliability of bioluminescence data.

Introduction to the Luciferin-Luciferase Reaction and its Byproducts

The generation of light by firefly luciferase is a two-step process. First, the substrate D-luciferin is adenylated by ATP in the presence of magnesium ions, forming a luciferyl-AMP intermediate and pyrophosphate[1][2]. This activated intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule decays to its ground state, it releases a photon of light[1][3][4].

While this pathway is highly efficient, a non-productive "dark" reaction can also occur. In this side reaction, the luciferyl-AMP intermediate is oxidized to form dehydroluciferyl-AMP[1][5]. This compound and its non-adenylated form, this compound, are potent inhibitors of luciferase, leading to a characteristic decay in the light signal and potential artifacts in experimental results[5][6][7][8]. Understanding the dynamics of this compound formation and inhibition is therefore critical for the proper design and interpretation of luciferase-based assays.

Chemical and Physical Properties

This compound is an oxidized, non-luminescent analog of luciferin (B1168401). Its presence, even in small quantities, can significantly impact assay performance. It can be formed not only during the enzymatic reaction but also during the synthesis or improper storage of luciferin solutions[6][8][9].

| Property | Value | Reference |

| Chemical Formula | C₁₁H₆N₂O₃S₂ | [6][9] |

| Molecular Weight | 278.31 g/mol | [6][9] |

| CAS Number | 20115-09-7 | [6] |

| Appearance | Powder | [9] |

| Storage | Store at < -15°C | [6] |

Mechanism of this compound Formation

The formation of this compound stems from a side pathway that competes with the light-producing reaction. After the initial adenylation of D-luciferin to luciferyl-AMP, a C4 radical intermediate is formed[5]. While the primary pathway involves this intermediate reacting with superoxide (B77818) to form a dioxetanone ring and eventually emit light, an alternative "dark" pathway leads to the formation of dehydroluciferyl-AMP, which is incapable of further oxidation and light emission[5]. This dehydroluciferyl-AMP is a potent enzyme inhibitor itself and can be hydrolyzed to this compound.

Caption: Reaction pathways of firefly luciferase.

Quantitative Analysis of Luciferase Inhibition

Both this compound and its adenylated precursor are powerful inhibitors of firefly luciferase, which is a primary reason for the "flash" kinetic profile seen in many in vitro assays. Dehydroluciferyl-adenylate (L-AMP) acts as a tight-binding competitive inhibitor, while this compound (L) has been characterized as a tight-binding uncompetitive inhibitor[10][11][12][13][14]. The quantitative parameters of this inhibition are summarized below.

| Inhibitor | Type of Inhibition | Kᵢ (Inhibition Constant) | Kₘ (for D-Luciferin) | Reference |

| This compound (L) | Tight-binding Uncompetitive | 4.90 ± 0.09 nM | 16.6 ± 2.3 µM | [11][14] |

| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding Competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [10][12][15] |

| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | [10][12][15] |

| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | 16.1 ± 1.0 µM | [11][13][14] |

| L-luciferin (B1497258) (L-LH₂) | Mixed-type Non-competitive | 0.68 ± 0.14 µM | 14.4 ± 0.96 µM | [11][13][14] |

Note: Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor.

Experimental Protocols

Protocol for Kinetic Analysis of Luciferase Inhibition

This protocol outlines the methodology for determining the inhibition constant (Kᵢ) of this compound.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM HEPES buffer, pH 7.5.[10][11][13]

-

Luciferase Stock: Prepare a concentrated stock of firefly luciferase in the assay buffer. The final concentration in the assay is typically around 10 nM.[10][11][13]

-

ATP Stock: Prepare a stock solution of ATP in ATP-free water. The final concentration in the assay is typically 250 µM.[10][11][13]

-

D-Luciferin Substrate: Prepare a series of D-Luciferin dilutions in the assay buffer, ranging from approximately 3.75 µM to 120 µM.[10][11][13]

-

Inhibitor (this compound): Prepare serial dilutions of this compound in the assay buffer. Concentrations should bracket the expected Kᵢ (e.g., 0.5 to 2 µM for weaker inhibitors, or low nM for tight-binding ones).[11][13]

-

-

Assay Procedure:

-

In a 96-well luminometer plate, add the assay buffer, luciferase solution, and the desired concentration of this compound.

-

Incubate the mixture for 3-5 minutes at room temperature to allow for enzyme-inhibitor binding.[14]

-

To initiate the reaction, inject a solution containing ATP and a specific concentration of D-luciferin. The final reaction volume is typically 200 µL.[14]

-

Immediately measure the light output (in Relative Light Units, RLU) using a luminometer. Record the initial velocity of the reaction (the linear portion of the light emission profile).

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction velocity across the range of D-luciferin concentrations.

-

Analyze the data using non-linear regression with appropriate kinetic models (e.g., Henri-Michaelis-Menten for competitive inhibition, William-Morrison equations for tight-binding inhibitors).[10][11][13][14]

-

Plot the results (e.g., as a Lineweaver-Burk plot or by fitting directly to the inhibition models) to determine the Kᵢ and the type of inhibition.

-

Caption: General workflow for a luciferase inhibition assay.

Protocol for Quantification of this compound by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify luciferin, oxyluciferin, and this compound in a reaction mixture.[16]

-

Instrumentation and Reagents:

-

HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 column.

-

Mobile Phase: A typical mobile phase is a mixture of aqueous phosphate (B84403) buffer and an organic solvent (e.g., 70% 1mM phosphate buffer, pH 7.0, and 30% methanol).[16]

-

Standards: Prepare standard solutions of pure D-luciferin and this compound for calibration.

-

-

Sample Preparation:

-

Perform the luciferase reaction as described in section 5.1.

-

Stop the reaction at various time points by adding an acid (e.g., HCl) or a quenching solvent.

-

Centrifuge the sample to pellet the enzyme and any precipitate.

-

Collect the supernatant for injection into the HPLC.

-

-

Chromatography and Analysis:

-

Inject the sample supernatant onto the C18 column.

-

Run the separation using the defined mobile phase at a constant flow rate (e.g., 0.6 mL/min).[17]

-

Monitor the elution profile at a wavelength where both luciferin and this compound absorb (e.g., 325 nm).[8]

-

Identify and quantify the peaks corresponding to each compound by comparing their retention times and peak areas to the prepared standards.

-

Mitigation Strategies for this compound Inhibition

Given the potent inhibitory effects of this compound and its adenylate, strategies to mitigate their impact are essential for robust assay development.

The Role of Coenzyme A (CoA)

The most common and effective method to counteract inhibition is the inclusion of Coenzyme A (CoA) in the assay reagent. CoA acts by reacting with the inhibitory dehydroluciferyl-AMP (L-AMP) complex.[5][7] This reaction, catalyzed by luciferase, yields dehydroluciferyl-CoA (L-CoA) and liberates the enzyme, allowing it to re-enter the catalytic cycle.[7] While L-CoA is also an inhibitor, it is significantly weaker than L-AMP, thereby shifting the equilibrium away from the tightly-bound inhibitory state and resulting in a more stable, prolonged light output ("glow" kinetics).[11][13][14]

Caption: Mitigation of inhibition by Coenzyme A.

The Influence of Cysteine

The addition of L-cysteine or D-cysteine to luciferase assays has also been investigated. While L-cysteine can be involved in the non-enzymatic synthesis of luciferin from benzoquinone precursors[18][19], D-cysteine has been shown to directly increase luciferase activity and stability. This effect is attributed to its weak redox potential, anti-aggregatory effects, and ability to induce favorable conformational changes in the enzyme structure[20]. While not a direct scavenger of this compound, its stabilizing effect can contribute to more robust and prolonged light output, indirectly mitigating the consequences of inhibitor formation.

Conclusion

This compound is an unavoidable byproduct of the firefly luciferin-luciferase reaction that acts as a potent, tight-binding inhibitor of the enzyme. Its formation is a key factor responsible for the rapid decay of the luminescent signal in many assay formats. For researchers and drug development professionals relying on these assays, a thorough understanding of this compound's kinetics and properties is paramount. By employing appropriate mitigation strategies, such as the inclusion of Coenzyme A, and utilizing standardized protocols for analysis, the inhibitory effects of this compound can be managed, leading to more stable, reliable, and accurate bioluminescence data.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. How Animals Make Light - Luciferin and the Light-making Process | HowStuffWorks [animals.howstuffworks.com]

- 4. britannica.com [britannica.com]

- 5. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]

- 7. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Luciferin-Regenerating Enzyme Mediates Firefly Luciferase Activation Through Direct Effects of D-Cysteine on Luciferase Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of dehydroluciferin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroluciferin, a close structural analog of D-luciferin, is a pivotal molecule in the study of bioluminescence, primarily known for its role as a potent inhibitor of firefly luciferase. As a byproduct of the luciferin (B1168401) oxidation reaction that produces light, its presence can significantly impact the kinetics and light output of luciferase-based assays.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its mechanism of action as a luciferase inhibitor. This document is intended to serve as a comprehensive resource for researchers utilizing luciferase systems in drug discovery, bioanalysis, and molecular imaging.

Physical and Chemical Properties

This compound is a heterocyclic compound that exists as a powder.[3] Its core structure consists of a benzothiazole (B30560) ring linked to a thiazole-4-carboxylic acid moiety. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O₃S₂ | [4] |

| Molecular Weight | 278.31 g/mol | [4] |

| CAS Number | 20115-09-7 | [4] |

| Appearance | Powder | [3] |

| Boiling Point | 595.30 °C | [4] |

| Solubility | DMSO: ~10-55 mg/mLEthanol: ~0.25-1 mg/mLWater: Soluble (for sodium salt form, up to 100 mg/mL) | [1][5][6] |

| Storage | Store at < -15°C | [4] |

Spectral Properties:

| Parameter | Wavelength (nm) | Conditions | Reference |

| UV-Vis Absorption (λmax) | ~327-330 nm | In ethanol | [7] |

| UV-Vis Absorption (λmax) | 269, 327 nm | D-luciferin sodium salt | [1] |

| Fluorescence Emission (λmax) | 537 nm | pH 4 and pH 11 (for D-luciferin) | [7] |

Synthesis and Purification

The primary synthetic route to this compound involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with cysteine.[2][8] While various methods exist for the synthesis of the key intermediate, 2-cyano-6-hydroxybenzothiazole, a common approach starts from p-anisidine.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established synthetic routes.[2][8][9][10]

Materials:

-

2-cyano-6-hydroxybenzothiazole

-

D-cysteine

-

Water

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyano-6-hydroxybenzothiazole in a mixture of methanol and water.

-

Addition of D-cysteine: Add D-cysteine to the solution.

-

Base Addition: Slowly add a solution of potassium carbonate (K₂CO₃) to the reaction mixture while stirring at room temperature. The reaction is typically carried out under neutral to slightly basic conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). The reaction is generally complete within a few hours.

-

Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid (HCl) to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Preparative HPLC

Crude this compound can be purified to high purity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.

-

Method Development (Analytical Scale): Develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating this compound from impurities.

-

Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions. A common strategy is to use a linear gradient from a low percentage of Solvent B to a high percentage over a set time.

-

Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the UV detector.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Role in Bioluminescence and Luciferase Inhibition

This compound is a potent inhibitor of the firefly luciferase-catalyzed bioluminescence reaction.[4][14] It is formed as a byproduct during the oxidation of luciferin and its accumulation can lead to a decrease in light output in luciferase-based assays.[15]

Mechanism of Luciferase Inhibition

This compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase.[14] This means it binds to the enzyme-substrate complex (luciferase-luciferyl-AMP), preventing the release of the product and subsequent turnover of the enzyme.

Kinetic Data:

| Parameter | Value | Conditions | Reference |

| Ki (Inhibition Constant) | 0.00490 ± 0.00009 µM | 50 mM Hepes buffer (pH 7.5), 10 nM Luc, 250 µM ATP | [14] |

| Km (Michaelis Constant) | 16.6 ± 2.3 µM | For D-luciferin in the presence of this compound | [14] |

The very low Ki value indicates a high affinity of this compound for the luciferase-substrate complex, explaining its potent inhibitory effect.

Signaling Pathways and Experimental Workflows

The primary signaling pathway involving this compound is its direct interaction with the firefly luciferase enzyme, leading to the inhibition of the bioluminescent reaction.

The experimental workflow for studying the inhibitory effect of this compound on luciferase activity typically involves a luminescence-based assay.

Broader Biological Interactions

Currently, the scientific literature predominantly focuses on the interaction of this compound with firefly luciferase. There is limited information available regarding its specific interactions with other proteins or its involvement in other cellular signaling pathways. Further research is needed to explore the broader biological effects of this compound.

Conclusion

This compound is a critical molecule for researchers working with firefly luciferase. Its potent inhibitory properties necessitate careful consideration in the design and interpretation of luciferase-based assays. Understanding its physical and chemical characteristics, as well as the kinetics of its interaction with luciferase, is essential for accurate and reproducible results. The synthetic and purification protocols outlined in this guide provide a framework for obtaining high-purity this compound for research purposes. Future investigations into the broader biological activities of this compound may reveal novel functions beyond its role in bioluminescence.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]

- 4. D-Luciferin | D-(-)-Luciferin | Luc substrate | TargetMol [targetmol.com]

- 5. D-Luciferin Sodium | Dye | Luciferase Substrate | TargetMol [targetmol.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A practical, biomimetic, one-pot synthesis of firefly luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cms.mz-at.de [cms.mz-at.de]

- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 12. warwick.ac.uk [warwick.ac.uk]

- 13. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroluciferin: A Technical Guide to its Discovery, History, and Role in Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroluciferin (L), an oxidized analog of D-luciferin, is a pivotal molecule in the study of bioluminescence. Initially identified as a byproduct of the firefly luciferase-catalyzed oxidation of luciferin (B1168401), it has since been characterized as a potent inhibitor of this light-emitting reaction.[1][2] Its formation, either enzymatically or during the synthesis and storage of luciferin, can significantly impact the results of bioluminescent assays.[1][3] This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthesis of this compound. It further details its mechanism of action as a luciferase inhibitor and its applications in biochemical research and drug discovery. The guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.

Discovery and History

The journey to understanding this compound is intrinsically linked to the history of research into firefly bioluminescence. The foundational work on the chemical components of firefly light emission was conducted in the mid-20th century. Firefly luciferin was first isolated and purified in 1949 by William D. McElroy's group at Johns Hopkins University.[4] The correct structure of D-luciferin, (S)-2-(6'-hydroxy-2'-benzothiazolyl)-2-thiazoline-4-carboxylic acid, was later confirmed through chemical synthesis.[2][5][6]

During the elucidation of the bioluminescence reaction mechanism, this compound was identified as one of the products formed from the biological oxidation of luciferin.[2] It was also observed that this compound could be produced from the chemical oxidation of both D- and L-luciferin (B1497258) using agents like ferricyanide (B76249) or by heating in an alkaline solution.[2] Initially, there was some confusion in terminology, with "this compound" occasionally being used to refer to oxyluciferin, the light-emitting product.[2] However, subsequent research clarified their distinct chemical structures and biological roles. This compound was established as a potent inhibitor of the luciferase reaction, a characteristic that has made it a subject of significant interest.[2][7]

Chemical and Biochemical Properties

This compound is a stable synthetic analogue of luciferin, characterized by a thiazole (B1198619) ring instead of the thiazoline (B8809763) ring found in luciferin.[8] This structural difference confers high resistance to enzymatic degradation.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1][8] |

| Molar Mass | 278.31 g/mol | [1][8] |

| CAS Number | 20115-09-7 | [1] |

| Boiling Point | 595.3 °C | [8] |

| SMILES | C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | [1] |

| Storage Conditions | <-15°C, protect from light | [1][8] |

This compound's primary biochemical role is as an inhibitor of firefly luciferase. The inhibitory effects of this compound and its adenylated and Coenzyme A derivatives have been kinetically characterized.

Table 2: Kinetic Parameters of Luciferase Inhibition by this compound and its Derivatives

| Inhibitor | Inhibition Type | Kᵢ (μM) | Kₘ (μM) | Reference |

| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | 16.6 ± 2.3 | [9][10] |

| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | 14.9 ± 0.2 | [11][12] |

| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 | 16.1 ± 1.0 | [9][10] |

| Oxyluciferin | Competitive | 0.50 ± 0.03 | 14.7 ± 0.7 | [11][12] |

| L-luciferin (L-LH₂) | Mixed-type non-competitive-uncompetitive | 0.68 ± 0.14 (Kᵢ), 0.34 ± 0.16 (αKᵢ) | 14.4 ± 0.96 | [9][10] |

Synthesis and Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound typically involves the construction of the benzothiazole (B30560) core followed by the formation of the thiazole ring. A common precursor is 2-cyano-6-hydroxybenzothiazole (B1631455).

-

Alternative Synthesis of this compound:

-

React 2-cyano-6-hydroxybenzothiazole with hydrogen sulfide (B99878) in pyridine (B92270) with triethylamine (B128534) at room temperature for 3 hours. This step yields the thioamide.

-

React the resulting thioamide with methyl bromopyruvate in methanol (B129727) at room temperature for 22 hours.

-

Reflux the product with hydrobromic acid for 1.5 hours to yield this compound.[5]

-

Enzymatic Synthesis of this compound

This compound is naturally produced by firefly luciferase as a side product of the main bioluminescent reaction. The enzyme-luciferyl-AMP complex (E·LH₂-AMP) can be oxidized to form the enzyme-dehydroluciferyl-AMP (E·L-AMP) complex, which then releases this compound.[13]

Experimental Protocol for Luciferase Inhibition Assay

The following protocol is a generalized method for determining the inhibitory kinetics of this compound on firefly luciferase.

-

Reagent Preparation:

-

Firefly Luciferase Stock Solution: Prepare a concentrated stock of firefly luciferase (e.g., 1 mg/mL) in a suitable buffer and store at -80°C. The final concentration in the assay is typically around 10 nM.[9][10][11][12]

-

D-Luciferin Stock Solution: Prepare a stock solution of D-luciferin (e.g., 10 mM) in assay buffer. The concentration in the assay can range from 3.75 to 120 μM.[9][10][11][12]

-

ATP Stock Solution: Prepare a stock solution of ATP (e.g., 100 mM) in assay buffer. The final concentration in the assay is typically 250 μM.[9][10][11][12]

-

This compound Stock Solution: Prepare a series of stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to achieve final concentrations in the desired range (e.g., 0.5 to 2 μM).[9][10]

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, D-luciferin at various concentrations, and this compound at various concentrations.

-

Initiate the reaction by adding a solution containing firefly luciferase and ATP.

-

Immediately measure the light output using a luminometer. Record the initial velocity of the reaction.

-

-

Data Analysis:

-

Plot the initial reaction velocity against the D-luciferin concentration for each this compound concentration.

-

Analyze the data using non-linear regression with appropriate kinetic models, such as the Henri-Michaelis-Menten equation for competitive inhibition or the Morrison equation for tight-binding inhibitors, to determine the Kᵢ and Kₘ values.[9][10][11][12]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its inhibitory effect by interacting with the firefly luciferase enzyme. The formation of dehydroluciferyl-adenylate (L-AMP) from this compound and ATP, catalyzed by luciferase, is a key step in the inhibitory pathway. This L-AMP is a potent tight-binding competitive inhibitor of the enzyme.[11][12]

The presence of Coenzyme A (CoA) can modulate the inhibitory effect. Luciferase can catalyze the formation of dehydroluciferyl-CoA (L-CoA) from L-AMP and CoA.[14][15] L-CoA is a weaker, non-competitive inhibitor compared to L-AMP.[9][10] This conversion of a potent inhibitor to a weaker one explains the stimulatory effect of CoA on the overall light production in some luciferase assays.[9][10]

Caption: Bioluminescence and this compound Inhibitory Pathways.

Visualization of Experimental Workflow

The study of this compound's effects on luciferase activity involves a systematic workflow from sample preparation to data analysis.

Caption: Workflow for Luciferase Inhibition Assay.

Applications in Research and Drug Discovery

The inhibitory properties of this compound and the broader understanding of the firefly luciferase system have significant implications for research and drug development.

-

Assay Development and Quality Control: Knowledge of this compound formation is crucial for the development of robust and reliable bioluminescent assays.[3] Its presence as a contaminant in luciferin preparations can lead to inaccurate results.[1] Therefore, monitoring and minimizing this compound levels is a critical aspect of quality control for reagents used in these assays.

-

Drug Discovery: Bioluminescence-based assays are widely used in high-throughput screening for drug discovery.[16][17][18] Understanding the inhibitory mechanisms of compounds like this compound is essential for interpreting screening data and avoiding false positives or negatives. The firefly luciferase system itself can be a target for drug development, and this compound serves as a tool compound for studying the active site and inhibitory mechanisms.

-

Bioimaging: Bioluminescence imaging is a powerful technique for in vivo studies.[16][19] The stability of the luciferin substrate is a key factor in the quality and reproducibility of these experiments. The degradation of luciferin to the inhibitory this compound can affect the signal over time.[3]

Conclusion

This compound, once a mere curiosity as a byproduct of the firefly's glow, has emerged as a critical molecule for understanding the intricacies of bioluminescence. Its potent inhibitory effect on luciferase has provided valuable insights into the enzyme's mechanism and has important practical implications for the design and interpretation of a wide range of biochemical assays. For researchers and professionals in drug development, a thorough understanding of this compound's properties and interactions is indispensable for harnessing the full potential of bioluminescence-based technologies. This guide provides a foundational resource to aid in these endeavors.

References

- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]

- 2. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Firefly luciferin - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. | PDF or Rental [articles.researchsolutions.com]

- 8. This compound | 20115-09-7 | W-201759 | Biosynth [biosynth.com]

- 9. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. FMUP - Chemical synthesis and firefly luciferase produced dehydroluciferyl-coenzyme A [sigarra.up.pt]

- 16. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]

- 17. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. opticalpathways.com [opticalpathways.com]

- 19. atp-luminescent.com [atp-luminescent.com]

Dehydroluciferin: A Technical Guide to its Absorption and Emission Spectra for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the absorption and emission spectral properties of dehydroluciferin, a critical molecule in the field of bioluminescence and drug discovery. This compound, an oxidation product of luciferin, is a potent inhibitor of the firefly luciferase enzyme, making its characterization essential for researchers in molecular biology, biochemistry, and pharmaceutical development. This document outlines the spectral characteristics of this compound under varying pH conditions, details experimental protocols for its spectral analysis, and illustrates its inhibitory pathway on firefly luciferase.

Core Spectral Properties of this compound

This compound exhibits distinct absorption and emission spectra that are influenced by the pH of its environment. These properties are crucial for understanding its interaction with luciferase and for the development of robust bioluminescent assays.

Absorption and Emission Spectra

The spectral characteristics of this compound are summarized in the tables below. The absorption maxima show a noticeable shift depending on the acidity or basicity of the solution. While specific emission maxima and quantum yields for this compound are not extensively documented in publicly available literature, the fluorescence quantum yield is known to have a pH-dependence similar to that of D-(-)-luciferin.[1] For comparison, the quantum yield of D-(-)-luciferin is approximately 0.25 in acidic conditions (~pH 5) and 0.62 in basic conditions (~pH 11).[1]

Table 1: Absorption Maxima of this compound

| Condition | First Absorption Maximum (λmax1) | Second Absorption Maximum (λmax2) | Reference |

| Acidic Solution | 345 nm | 275 nm | [1] |

| Basic Solution | 388 nm | 288 nm | [1] |

Table 2: Theoretical and Analogous Fluorescence Properties of this compound

| Property | Value | Condition | Notes |

| Emission Maximum (λem) | Data not available in searched literature | - | Further experimental determination required. |

| Fluorescence Quantum Yield (ΦF) | Similar pH-dependence to D-(-)-luciferin | Acidic vs. Basic | D-(-)-luciferin ΦF: ~0.25 (acidic), ~0.62 (basic)[1] |

This compound's Role in Luciferase Inhibition

This compound is a significant inhibitor of the firefly luciferase-catalyzed bioluminescence reaction. Understanding its mechanism of inhibition is vital for assay development and interpretation of results in drug screening and other applications. This compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase.[2][3]

The inhibitory pathway involves the following key steps:

-

Enzyme-Substrate Complex Formation: Firefly luciferase (E) binds with its substrate, D-luciferin (LH2), and ATP to form the luciferyl-AMP complex (E-LH2-AMP).

-

Inhibitor Binding: this compound (L) then binds to the enzyme-substrate complex, forming a stable, non-productive ternary complex (E-LH2-AMP-L). This sequestration of the enzyme prevents the subsequent oxidation step necessary for light production.

This inhibitory action underscores the importance of minimizing this compound formation in bioluminescence assays to ensure accuracy and sensitivity.

Below is a diagram illustrating the inhibitory signaling pathway of this compound on the firefly luciferase reaction.

Caption: Inhibitory pathway of this compound on firefly luciferase.

Experimental Protocols

Accurate measurement of the absorption and emission spectra of this compound is fundamental to its characterization. The following protocols provide a framework for conducting these experiments.

Preparation of this compound Solutions

For consistent and reproducible results, proper preparation of this compound solutions is essential.

Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions for spectroscopy.

Measurement of Absorption Spectrum

Objective: To determine the absorption maxima of this compound at different pH values.

Materials:

-

This compound

-

Appropriate solvents (e.g., DMSO for stock solution)

-

Acidic buffer (e.g., 0.05 M sodium acetate, pH 4.8)

-

Basic buffer (e.g., 0.05 M sodium carbonate, pH 10.5)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Prepare working solutions by diluting the stock solution in the acidic and basic buffers to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Set the spectrophotometer to scan a wavelength range appropriate for aromatic heterocyclic compounds (e.g., 200-500 nm).

-

Blank the instrument using the respective buffer solution in a quartz cuvette.

-

Measure the absorbance spectrum of the this compound solution in the corresponding buffer.

-

Identify the wavelengths of maximum absorbance (λmax).

Measurement of Emission Spectrum and Quantum Yield

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

This compound solutions (as prepared for absorption measurements)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz fluorescence cuvettes

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure for Emission Spectrum:

-

Set the excitation wavelength on the fluorometer to one of the absorption maxima of this compound.

-

Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 700 nm).

-

Blank the instrument with the respective buffer.

-

Measure the fluorescence emission spectrum of the this compound solution.

-

Identify the wavelength of maximum emission (λem).

Procedure for Relative Quantum Yield:

-

Measure the absorbance of both the this compound solution and the quantum yield standard at the same excitation wavelength. The absorbance should be low (< 0.1) to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of both the this compound solution and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of this compound using the following formula:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

-

Workflow for Fluorescence Spectroscopy

Caption: General workflow for measuring fluorescence emission and quantum yield.

This technical guide provides a foundational understanding of the spectral properties of this compound. Further research to experimentally determine the precise emission maxima and quantum yields under various conditions will be invaluable to the scientific community.

References

Dehydroluciferin: An In-depth Technical Guide on its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroluciferin (L), a derivative of D-luciferin, is a pivotal molecule in the study of bioluminescence, particularly in the context of firefly luciferase-based assays. While D-luciferin is the substrate for the light-emitting reaction, this compound is often considered a byproduct and a potent inhibitor of the luciferase enzyme.[1][2] Its presence, which can arise during the synthesis or storage of luciferin, can significantly impact the results of bioluminescent assays.[2][3] This guide provides a comprehensive technical overview of a key characteristic of this compound: its intrinsic fluorescence. Understanding the fluorescent properties of this compound is crucial for researchers utilizing luciferase systems, as it can be leveraged for analytical purposes and its effects can be mitigated in assay design.

Fluorescent Properties of this compound

This compound is a fluorescent molecule, a property that has been utilized in various analytical techniques to study the kinetics and mechanisms of the firefly bioluminescence reaction.[4] The fluorescence of this compound is influenced by its chemical environment, particularly pH, and its interaction with other molecules such as the luciferase enzyme.

Quantitative Fluorescence Data

The following table summarizes the key quantitative parameters related to the fluorescence of this compound. It is important to note that the fluorescence quantum yield is highly dependent on the pH of the solution.

| Parameter | Value | Conditions/Notes |

| Excitation Maximum (λex) | ~370 nm | Isosbestic point observed in acid and base, suggesting this is a key absorption wavelength.[5] |

| Emission Maximum (λem) | Not explicitly stated in the provided results. | Requires measurement using a spectrofluorometer. |

| Fluorescence Quantum Yield | Dependent on pH. The quantum yield of dehydroluciferyl adenylate (L-AMP) is significantly lower than that of this compound.[5] | The formation of L-AMP is a key step in the inhibitory action of this compound.[5] |

| pKa (affecting quantum yield) | 8.4 | For the 11-hydroxyl group.[5] |

| pKa (affecting quantum yield) | 3-4 | For the carboxyl group.[5] |

Experimental Protocol: Measurement of this compound Fluorescence

This section outlines a generalized methodology for the characterization of this compound fluorescence using a spectrofluorometer.

Objective

To determine the excitation and emission spectra and the relative quantum yield of this compound under specific experimental conditions.

Materials

-

This compound standard

-

Buffer solution of desired pH (e.g., Tris-HCl, phosphate (B84403) buffer)